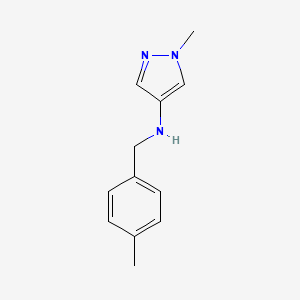1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16266186
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 1-methyl-N-[(4-methylphenyl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-10-3-5-11(6-4-10)7-13-12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3 |
| Standard InChI Key | GJYWNIHBVJLDED-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC2=CN(N=C2)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The pyrazole core of 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine consists of a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The methyl group at position 1 enhances electron density, while the 4-methylbenzyl group at position 4 introduces steric bulk and lipophilicity. This substitution pattern influences both reactivity and interaction with biological targets .
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine typically involves multi-step reactions, leveraging pyrazole’s reactivity. A prominent method, adapted from the work of Xia et al., involves:
-
Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents.
-
N-Alkylation: Introduction of the 4-methylbenzyl group via nucleophilic substitution or reductive amination .
Example Protocol (Adapted from ACS Journal of Organic Chemistry):
-
Reagents:
-
4-Methylbenzylamine (1.0 mmol)
-
1-Methyl-1H-pyrazol-4-amine (1.1 mmol)
-
-(4-nitrobenzoyl)hydroxylamine (1.5 mmol)
-
DMF (5 mL) as solvent
-
-
Procedure:
| Parameter | Value |
|---|---|
| Yield | 38–42% |
| Purity (HPLC) | >95% |
| Reaction Time | 1.5–2 hours |
This method balances efficiency and scalability, though yields remain moderate due to competing side reactions. Alternative approaches, such as microwave-assisted synthesis, may enhance reaction kinetics .
Applications in Medicinal Chemistry and Materials Science
Drug Development
1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine serves as a scaffold for:
-
Kinase Inhibitors: Targeting oncogenic kinases (e.g., Bcr-Abl, EGFR).
-
Antimicrobial Agents: Disrupting bacterial cell wall synthesis.
-
Neuroprotective Agents: Modulating neurotransmitter receptors .
Material Science Applications
Pyrazole derivatives are explored as:
-
Ligands in Coordination Chemistry: Forming stable complexes with transition metals (e.g., Cu, Zn) for catalytic applications.
-
Organic Semiconductors: Due to π-conjugation and thermal stability .
Comparative Analysis with Structural Analogs
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 1-Methyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine | 3-methylbenzyl substitution | Enhanced kinase inhibition |
| 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine | Chlorine substituent | Increased antimicrobial potency |
| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | Bulky alkyl chain | Improved metabolic stability |
The 4-methylbenzyl group in 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine offers a balance between lipophilicity and steric hindrance, optimizing pharmacokinetic properties .
Future Directions and Research Opportunities
-
Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.
-
Structural Optimization: Introduce fluorinated or chiral groups to enhance selectivity.
-
Clinical Translation: Preclinical trials for oncology or infectious disease applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume